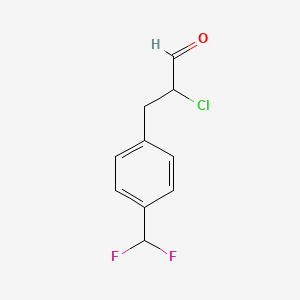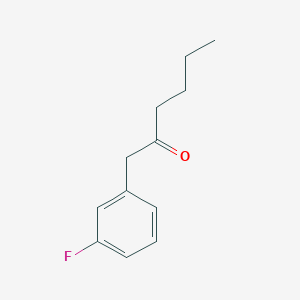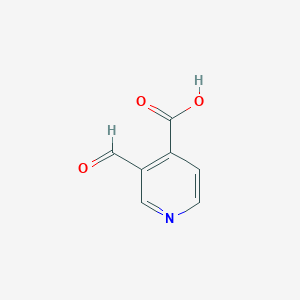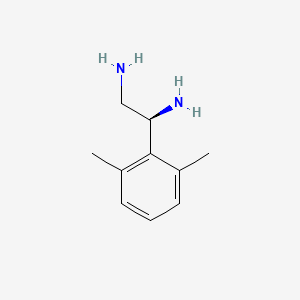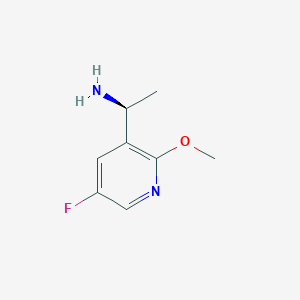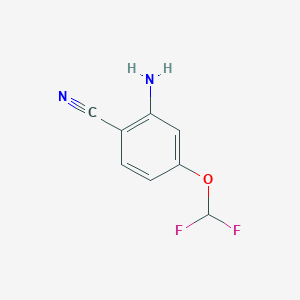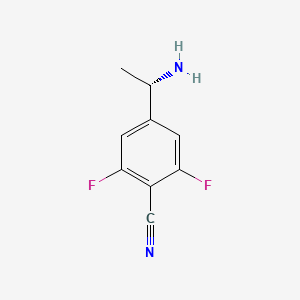
4-((1S)-1-Aminoethyl)-2,6-difluorobenzenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1S)-1-Aminoethyl)-2,6-difluorobenzenecarbonitrile is an organic compound characterized by the presence of an amino group, a nitrile group, and two fluorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1S)-1-Aminoethyl)-2,6-difluorobenzenecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzonitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-((1S)-1-Aminoethyl)-2,6-difluorobenzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-((1S)-1-Aminoethyl)-2,6-difluorobenzenecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-((1S)-1-Aminoethyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((1S)-1-Aminoethyl)-2-fluorobenzenecarbonitrile: Lacks one fluorine atom, resulting in different reactivity and stability.
4-((1S)-1-Aminoethyl)-2,6-dichlorobenzenecarbonitrile: Chlorine atoms instead of fluorine, leading to different chemical properties.
4-((1S)-1-Aminoethyl)-2,6-dimethylbenzenecarbonitrile: Methyl groups instead of fluorine, affecting the compound’s steric and electronic properties.
Uniqueness
4-((1S)-1-Aminoethyl)-2,6-difluorobenzenecarbonitrile is unique due to the presence of two fluorine atoms, which significantly influence its chemical behavior and potential applications. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various scientific research fields.
Eigenschaften
Molekularformel |
C9H8F2N2 |
|---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
4-[(1S)-1-aminoethyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C9H8F2N2/c1-5(13)6-2-8(10)7(4-12)9(11)3-6/h2-3,5H,13H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
BRVVUXSIUQMGBC-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=C(C(=C1)F)C#N)F)N |
Kanonische SMILES |
CC(C1=CC(=C(C(=C1)F)C#N)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030714.png)


